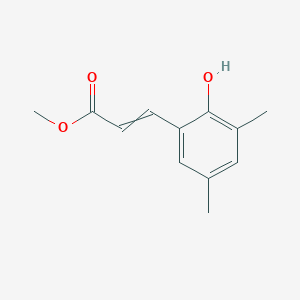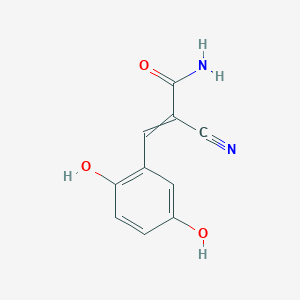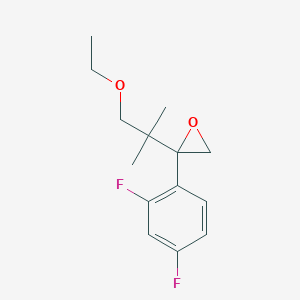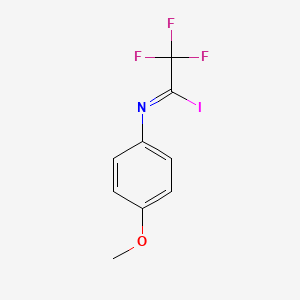![molecular formula C62H106O6 B14265852 Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione CAS No. 138145-30-9](/img/structure/B14265852.png)
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by its unique structure, which includes two phenyl rings substituted with dodecyloxy groups at the 3 and 4 positions, connected by an ethane-1,2-dione moiety. This compound belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 3,4-bis(dodecyloxy)benzaldehyde with a suitable reagent to form the desired diketone. One common method involves the use of potassium cyanide (KCN) as a catalyst in an ethanol solution under reflux conditions . The reaction is carried out for an extended period, often around 50 hours, to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione has several scientific research applications:
作用机制
The mechanism of action of Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione involves its interaction with molecular targets such as proteins and enzymes. For example, its ability to inhibit carboxylesterases is related to the flexibility of the dione bond and the dihedral angle adopted in its structure . The compound’s non-centro-symmetric structure also facilitates electron transfer between the α-carbonyl groups and aromatic nuclei, contributing to its unique properties .
相似化合物的比较
Similar Compounds
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of dodecyloxy groups.
1-ferrocenyl-2-phenylethanedione: This compound includes a ferrocene moiety, which imparts different electronic properties.
Ferrocene-1,1′-diylbis(2-phenylethanedione): Another ferrocene-containing compound with unique chiral properties in the solid state.
Uniqueness
Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione is unique due to its long dodecyloxy chains, which enhance its solubility and processability in organic solvents. This makes it particularly useful in the development of advanced materials, such as electrochromic devices .
属性
CAS 编号 |
138145-30-9 |
|---|---|
分子式 |
C62H106O6 |
分子量 |
947.5 g/mol |
IUPAC 名称 |
1,2-bis(3,4-didodecoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C62H106O6/c1-5-9-13-17-21-25-29-33-37-41-49-65-57-47-45-55(53-59(57)67-51-43-39-35-31-27-23-19-15-11-7-3)61(63)62(64)56-46-48-58(66-50-42-38-34-30-26-22-18-14-10-6-2)60(54-56)68-52-44-40-36-32-28-24-20-16-12-8-4/h45-48,53-54H,5-44,49-52H2,1-4H3 |
InChI 键 |
YLXKHOZJSYKKPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



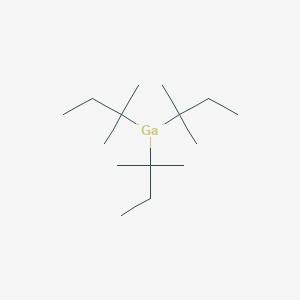
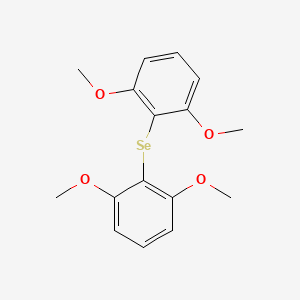
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)
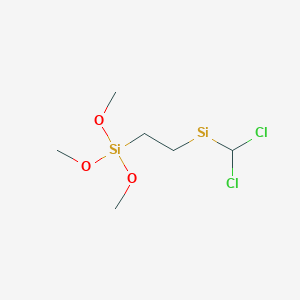
![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
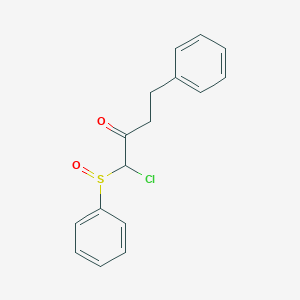
![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
